Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate is a synthetic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a trifluoromethyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
Mechanism of Action
Target of Action
Related compounds, such as triazole-pyrimidine hybrids, have been studied for their neuroprotective and anti-neuroinflammatory properties . These compounds have shown promising results in human microglia and neuronal cell models .
Mode of Action
Related compounds have shown to inhibit nitric oxide (no) and tumor necrosis factor-α (tnf-α) production in lps-stimulated human microglia cells . They also reduced the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Biochemical Pathways
Related compounds have shown to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway .
Result of Action
Related compounds have shown promising neuroprotective and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a suitable aldehyde and a guanidine derivative under acidic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.
Formation of the Piperazine Ring: The piperazine ring can be formed by reacting the pyrimidine intermediate with ethylenediamine under reflux conditions.
Esterification: The final step involves the esterification of the piperazine derivative with ethyl chloroformate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced products.
Substitution: The compound can participate in nucleophilic substitution reactions, where the trifluoromethyl group or other substituents can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically performed in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually carried out in anhydrous solvents under inert atmosphere.
Substitution: Nucleophiles such as amines, thiols; reactions can be conducted in polar solvents like dimethyl sulfoxide or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions can result in the formation of various substituted pyrimidine derivatives.
Scientific Research Applications
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacological agent due to its ability to interact with biological targets such as enzymes and receptors.
Biology: It is used in studies related to cellular signaling pathways and molecular interactions.
Material Science: The compound’s unique chemical properties make it suitable for the development of advanced materials with specific functionalities.
Pharmacology: Research focuses on its potential therapeutic effects, including anti-inflammatory, neuroprotective, and anticancer activities.
Comparison with Similar Compounds
Ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate can be compared with other similar compounds, such as:
Trifluoromethyl Pyrimidine Derivatives: These compounds share the trifluoromethyl group and pyrimidine ring, but may differ in their substituents and biological activities.
Piperazine Derivatives: Compounds containing the piperazine ring are widely studied for their pharmacological properties, and comparisons can highlight the unique features of the target compound.
Ethyl Ester Derivatives: The presence of the ethyl ester group can influence the compound’s solubility and bioavailability, distinguishing it from other derivatives.
Properties
IUPAC Name |
ethyl 4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15F3N4O2/c1-2-21-11(20)19-5-3-18(4-6-19)10-7-9(12(13,14)15)16-8-17-10/h7-8H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIKOIOVNVFGRHY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=NC=NC(=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15F3N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.